LM9 vs. LM8: Superior Reduction of Inflammatory Cytokines in Obesity-Induced Cardiac Injury
In comparative studies using high-fat diet (HFD)-induced obesity models, LM9 and LM8 were both evaluated for their ability to reduce inflammatory cytokines in cardiac tissue. LM9 treatment (10 mg/kg, ig, every other day for 8 weeks) resulted in a 63% reduction in TNF-α and a 57% reduction in IL-6 mRNA expression in heart tissue of HFD-fed mice relative to untreated HFD controls [1]. In contrast, LM8 (10 mg/kg, same dosing regimen) achieved a 40% reduction in TNF-α and a 35% reduction in IL-6 in a comparable HFD-induced cardiac injury model [2]. While direct head-to-head data are unavailable, cross-study comparison suggests LM9 may offer enhanced anti-inflammatory efficacy in obesity-induced cardiac pathology.
| Evidence Dimension | Inflammatory cytokine mRNA reduction in heart tissue |
|---|---|
| Target Compound Data | LM9: 63% reduction TNF-α, 57% reduction IL-6 (10 mg/kg, 8 weeks) |
| Comparator Or Baseline | LM8: 40% reduction TNF-α, 35% reduction IL-6 (10 mg/kg, similar duration) |
| Quantified Difference | LM9 shows 23% greater TNF-α reduction and 22% greater IL-6 reduction |
| Conditions | High-fat diet-induced obesity mouse model; mRNA measured by qRT-PCR |
Why This Matters
For researchers studying obesity-induced cardiomyopathy, LM9's superior cytokine suppression may provide more robust anti-inflammatory readouts and clearer mechanistic insights.
- [1] Zheng XY, Sun CC, Liu Q, Lu XY, Fu LL, Liang G, Zhang XH, Chen GZ. Compound LM9, a novel MyD88 inhibitor, efficiently mitigates inflammatory responses and fibrosis in obesity-induced cardiomyopathy. Acta Pharmacol Sin. 2020;41(8):1093-1101. View Source
- [2] Liu H, Chen T, Zhang X, et al. Inhibition of MyD88 by LM8 attenuates obesity-induced cardiac injury. J Cardiovasc Pharmacol. 2020;76(2):158-166. View Source
